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Compound of Interest

Compound Name: 4-(Piperidin-1-ylmethyl)aniline

Cat. No.: B181955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a versatile bifunctional molecule incorporating a primary

aromatic amine and a tertiary benzylic amine within a piperidinyl-methyl scaffold. This unique

combination of functionalities makes it a valuable building block in medicinal chemistry and

materials science. A comprehensive understanding of its spectroscopic characteristics is

paramount for its identification, purity assessment, and elucidation of its role in molecular

interactions. This technical guide provides a summary of available spectroscopic data for 4-
(Piperidin-1-ylmethyl)aniline and offers insights into its synthesis and characterization

through related experimental protocols.

While experimental spectra for 4-(Piperidin-1-ylmethyl)aniline are not readily available in

public databases, this guide presents predicted mass spectrometry data and discusses the

expected spectral features based on the analysis of structurally similar compounds.

Spectroscopic Data
A complete experimental dataset for 4-(Piperidin-1-ylmethyl)aniline is not currently available

in the public domain. However, predicted mass spectrometry data provides valuable

information for its identification.

Mass Spectrometry (MS)
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Predicted mass spectrometry data for 4-(Piperidin-1-ylmethyl)aniline (C₁₂H₁₈N₂) provides

theoretical mass-to-charge ratios (m/z) for various adducts, which are crucial for its

identification in mass spectrometric analysis.[1]

Adduct Ion Predicted m/z

[M+H]⁺ 191.15428

[M+Na]⁺ 213.13622

[M-H]⁻ 189.13972

[M+NH₄]⁺ 208.18082

[M+K]⁺ 229.11016

[M]⁺ 190.14645

[M]⁻ 190.14755

Table 1: Predicted Mass Spectrometry Data for 4-(Piperidin-1-ylmethyl)aniline Adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-(Piperidin-1-ylmethyl)aniline is expected to exhibit

distinct signals corresponding to the aromatic protons of the aniline ring, the methylene bridge,

and the piperidine ring protons. The aromatic protons would likely appear as two sets of

doublets in the range of δ 6.5-7.5 ppm. The benzylic methylene protons (-CH₂-) are expected to

produce a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring would likely appear

as a series of multiplets in the upfield region of the spectrum, typically between δ 1.4 and 2.5

ppm.

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the

benzylic methylene carbon, and the carbons of the piperidine ring. The aromatic carbons are

expected in the δ 115-150 ppm region. The benzylic methylene carbon should appear around δ

60-65 ppm. The piperidine ring carbons would be observed in the upfield region, typically

between δ 20 and 55 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-(Piperidin-1-ylmethyl)aniline would be characterized by the following

key absorptions:

N-H Stretching: The primary amine (-NH₂) group on the aniline ring is expected to show two

distinct bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while

aliphatic C-H stretching from the piperidine and methylene groups would be observed just

below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹

region.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines

would be present in the 1250-1350 cm⁻¹ range.

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-(Piperidin-1-ylmethyl)aniline
is not readily available. However, a general and widely applicable method for the synthesis of

similar N-arylmethylpiperidine derivatives is through reductive amination. This process typically

involves the reaction of a carbonyl compound with an amine to form an imine, which is then

reduced in situ to the desired amine.

A plausible synthetic route for 4-(Piperidin-1-ylmethyl)aniline would involve the reductive

amination of 4-aminobenzaldehyde with piperidine.

General Procedure for Reductive Amination:

Imine Formation: 4-Aminobenzaldehyde and piperidine are dissolved in a suitable solvent

(e.g., methanol, dichloromethane, or 1,2-dichloroethane). The reaction is often catalyzed by

a mild acid.

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium

triacetoxyborohydride [NaB(OAc)₃H], is added to the reaction mixture to reduce the

intermediate imine to the final amine product.
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Work-up and Purification: The reaction is quenched, and the product is extracted with an

organic solvent. The crude product is then purified using techniques such as column

chromatography or recrystallization.

Spectroscopic Analysis Workflow:

The following diagram illustrates a general workflow for the synthesis and subsequent

spectroscopic analysis of a target compound like 4-(Piperidin-1-ylmethyl)aniline.
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Caption: General workflow for synthesis and spectroscopic analysis.

Signaling Pathways and Logical Relationships
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As 4-(Piperidin-1-ylmethyl)aniline is a synthetic building block, it is not directly involved in

established biological signaling pathways. Its utility lies in its incorporation into larger molecules

designed to interact with specific biological targets. The logical relationship in its application is a

progression from synthesis to the creation of novel drug candidates.
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Caption: Drug development logical workflow.

In conclusion, while a complete set of experimental spectroscopic data for 4-(Piperidin-1-
ylmethyl)aniline is not publicly available, this guide provides the predicted mass spectrometry
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data and outlines the expected NMR and IR spectral characteristics. The provided general

experimental protocols and logical workflows offer a foundational understanding for

researchers working with this and related compounds in the field of drug discovery and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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